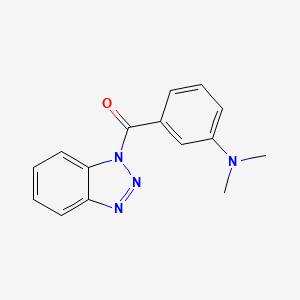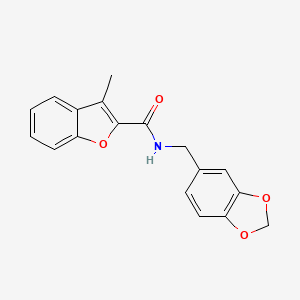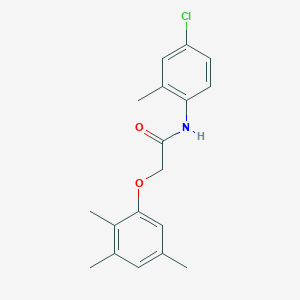![molecular formula C19H22N2O3 B5831199 N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)
N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide is an organic compound with a complex structure that includes both amide and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with 2-aminobenzamide in the presence of butanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 2-ethoxybenzoic acid: This is achieved by converting it into its acyl chloride derivative using thionyl chloride (SOCl₂).
Amidation reaction: The acyl chloride derivative is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (Et₃N) to form the amide bond.
Butanoylation: Finally, butanoyl chloride is added to introduce the butanoyl group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the amide group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOEt in ethanol, KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide
- N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide
- N-[4-(butyrylamino)phenyl]-2-ethoxybenzamide
Uniqueness
N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-9-18(22)20-15-11-6-7-12-16(15)21-19(23)14-10-5-8-13-17(14)24-4-2/h5-8,10-13H,3-4,9H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKECOFYAKFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5831121.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINE](/img/structure/B5831130.png)
![3-(2-furyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5831131.png)
![1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B5831138.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5831160.png)
![(2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B5831166.png)

![N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5831183.png)




![[4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B5831219.png)
![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)
